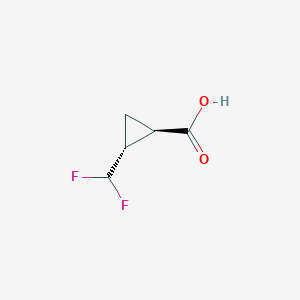

trans-2-(Difluoromethyl)cyclopropanecarboxylic acid

説明

特性

IUPAC Name |

(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPYFAYLGMEWCD-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883443-58-1 | |

| Record name | rac-(1R,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Steps:

-

- 2-Chloro-4-methylpyrimidine reacts with potassium vinyltrifluoroborate under palladium catalysis (Pd(OAc)₂/dppf) to form 4-methyl-2-vinylpyrimidine (3 ) in 77% yield.

- Optimization :

- Solvent: Dioxane/water (83:17 ratio).

- Base: Potassium carbonate.

- Catalyst loading: 1 mol% Pd(OAc)₂ with dppf ligand.

-

- Reaction of 3 with tert-butyl bromoacetate and DABCO generates a nitrogen ylide, leading to trans-cyclopropane ester (13 ) in 86% yield.

- Conditions :

- Solvent: Acetonitrile.

- Base: Cs₂CO₃ (finely ground for reactivity).

- Temperature: Reflux (80°C).

- Selectivity: trans:cis = 50:1.

Data Table: Nitrogen Ylide Method

Phase-Transfer Catalyzed Ring-Closure Method

A Chinese patent (CN105153105A) describes an alternative route using difluorodibromomethane for cyclopropane formation:

Data Table: Phase-Transfer Method

| Step | Reagents/Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|

| Intermediate synthesis | BBr₃, CH₂Cl₂, -10–10°C | 90% | - | |

| Cyclopropanation | CF₂Br₂, TBAB, 80–120°C | 85–90% | - | |

| Hydrolysis | NaOH, H₂O | 95% | - |

Comparative Analysis

| Parameter | Nitrogen Ylide Method | Phase-Transfer Method |

|---|---|---|

| Key Reagent | t-Butyl bromoacetate | Difluorodibromomethane |

| Catalyst | DABCO/Cs₂CO₃ | Tetrabutylammonium bromide |

| Temperature | 80°C (reflux) | 80–120°C |

| Overall Yield | 58% (3 steps) | ~80% (3 steps) |

| Selectivity | trans:cis = 50:1 | Not reported |

| Scalability | Demonstrated on multi-gram scale | Industrial applicability |

化学反応の分析

Types of Reactions: trans-2-(Difluoromethyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or hydrocarbons .

科学的研究の応用

Pharmaceutical Applications

One of the most significant applications of trans-2-(difluoromethyl)cyclopropanecarboxylic acid is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in the development of ticagrelor, an antiplatelet medication used to prevent thrombotic events such as heart attacks and strokes. The compound serves as a key precursor in the synthesis of cyclopropylamine derivatives, which are essential for creating ticagrelor's active form .

Case Study: Ticagrelor Synthesis

- Objective : To develop an efficient synthesis route for ticagrelor using this compound.

- Methodology : The synthesis involves several steps where this compound is converted to cyclopropylamine through various reactions, including reduction and amide formation.

- Outcome : The resulting ticagrelor demonstrated effective inhibition of platelet aggregation, showcasing the importance of this cyclopropane derivative in therapeutic applications .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a versatile building block. Its unique structure allows for the introduction of difluoromethyl groups into larger molecules, enhancing their biological activity and stability.

Applications in Synthesis

- Fluorinated Compounds : The presence of fluorine atoms often improves pharmacokinetic properties, making these compounds more suitable for drug development.

- Reagent in Reactions : It can be employed as a reagent in various organic transformations, including nucleophilic substitutions and cycloadditions, leading to complex molecular architectures .

Agrochemical Applications

The compound's properties extend beyond pharmaceuticals into agrochemicals. It is being investigated for potential uses as a herbicide or pesticide due to its ability to interact with biological systems effectively.

Research Insights

- Studies have indicated that fluorinated compounds can exhibit enhanced herbicidal activity compared to their non-fluorinated counterparts. This suggests that this compound may contribute to the development of more effective agricultural chemicals .

Material Science

In material science, this compound is explored for its potential role in creating advanced materials with specific properties.

Potential Applications

作用機序

The mechanism of action of trans-2-(Difluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards target proteins or enzymes. This interaction can modulate biological processes, leading to desired therapeutic effects .

類似化合物との比較

Structural Analogs and Substituent Effects

Cyclopropanecarboxylic acid derivatives vary widely based on substituents at the 2-position. Key structural analogs include:

Key Observations :

Metabolic Stability

- Cyclopropanecarboxylic acids undergo ring cleavage to β-hydroxybutyric acid via intermediate carnitine conjugates (e.g., cyclopropanecarboxylate carnitine) . Fluorination slows metabolism; for example, the trifluoromethyl analog resists enzymatic degradation longer than non-fluorinated derivatives .

- The difluoromethyl group in this compound may delay metabolism compared to phenyl-substituted analogs, balancing stability and bioavailability .

生物活性

trans-2-(Difluoromethyl)cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of difluoromethyl groups can significantly influence the compound's pharmacological properties, including its interaction with biological targets and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropane ring substituted with a difluoromethyl group and a carboxylic acid functional group. This configuration imparts distinctive chemical properties, such as increased lipophilicity and stability, which can enhance its bioavailability.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, influencing their activity. The cyclopropane ring contributes structural rigidity, affecting the overall conformation and interaction with biological targets.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, fluorinated cyclopropanecarboxylic acids have shown inhibition of monoamine oxidases (MAO A and B), which are critical in neurotransmitter metabolism. The selectivity and potency can vary based on the substituents on the phenyl ring attached to the cyclopropane structure .

| Compound Type | MAO A Inhibition | MAO B Inhibition | Selectivity Index |

|---|---|---|---|

| trans-2-Fluoro | Moderate | Low | 7:1 |

| cis-2-Fluoro | Low | Moderate | 1:27 |

2. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against specific bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents.

3. Cytotoxic Effects

In vitro studies have reported cytotoxic effects of this compound on cancer cell lines. The compound's ability to induce apoptosis in these cells may be linked to its interaction with cellular signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study 1 : A study investigated the effects of this compound on human cancer cell lines, revealing a dose-dependent increase in cytotoxicity compared to control groups.

- Case Study 2 : Another research project focused on the antimicrobial properties of this compound, demonstrating significant inhibition of growth in Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for trans-2-(difluoromethyl)cyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis involves cyclopropanation via transition metal-catalyzed reactions (e.g., rhodium or palladium catalysts) with diazo compounds, followed by difluoromethylation using agents like difluoromethyl triflate or halogen exchange protocols. Stereocontrol is achieved using chiral auxiliaries or asymmetric catalysis. For example, cyclopropanation of vinyl carboxylates with diazoacetates under Rh₂(OAc)₄ catalysis yields trans-configured products due to steric hindrance and transition-state stabilization .

Q. How does the difluoromethyl group impact the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : The difluoromethyl group enhances metabolic stability by reducing oxidative metabolism (C-F bonds resist CYP450-mediated degradation) and improves lipophilicity, as measured by logP values. Compared to methyl or trifluoromethyl analogs, the difluoromethyl group balances steric bulk and electronic effects, as shown in comparative docking studies with enzyme targets like proteases or kinases .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) resolves enantiomers. Acidic workup (e.g., HCl in diethyl ether) followed by recrystallization from ethanol/water mixtures improves purity. Purity should be confirmed via ¹⁹F NMR and LC-MS to detect fluorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions. Validate enantiopurity via X-ray crystallography or Mosher ester analysis. Replicate assays under standardized conditions (e.g., buffer pH, cell lines) and perform structure-activity relationship (SAR) studies to isolate substituent effects. For example, replacing the difluoromethyl group with trifluoromethyl or methyl in analogs alters IC₅₀ values by 10- to 100-fold in enzyme inhibition assays .

Q. What strategies optimize cyclopropanation yields while maintaining trans-selectivity in large-scale syntheses?

- Methodological Answer : Use flow chemistry to enhance heat transfer and reduce side reactions (e.g., dimerization of diazo compounds). Catalyst screening (e.g., Ru(II)-porphyrin complexes) improves turnover numbers. Computational modeling (DFT) predicts transition-state geometries to guide ligand design. For example, substituting Rh₂(esp)₂ for Rh₂(OAc)₄ increases yield from 51% to 78% in cyclopropanation .

Q. How does the difluoromethyl group influence metabolic stability in vivo, and what assays best quantify this?

- Methodological Answer : Conduct microsomal stability assays (human liver microsomes, HLMs) with LC-MS/MS detection to measure half-life (t₁/₂). Compare deuterated analogs (e.g., d₂-difluoromethyl) via kinetic isotope effect (KIE) studies to identify rate-limiting metabolic steps. For instance, this compound exhibits a 3-fold longer t₁/₂ than its non-fluorinated counterpart in HLMs .

Key Considerations for Experimental Design

- Stereochemical Validation : Always use chiral HPLC or X-ray crystallography to confirm configuration.

- Fluorine-Specific Analytics : ¹⁹F NMR (δ -110 to -120 ppm for CF₂H) detects fluorinated impurities.

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。